Oxazolo[4,5-b]pyridin-2-amine
Description
Historical Context of Oxazolo[4,5-b]pyridine (B1248351) Chemistry
The study of oxazolo[4,5-b]pyridine is rooted in the broader history of heterocyclic chemistry, which has been a cornerstone of drug discovery for over a century. The fusion of an oxazole (B20620) and a pyridine (B92270) ring creates a unique electronic and structural framework. The synthesis and characterization of oxazolo[4,5-b]pyridine derivatives have evolved with advancements in synthetic organic chemistry. Early methods often involved the cyclization of 2-amino-3-hydroxypyridine (B21099) with various reagents. Over the years, more sophisticated and efficient synthetic routes have been developed, including microwave-assisted and catalyst-mediated reactions, allowing for the creation of extensive libraries of these compounds for biological screening. researchgate.netnih.gov
Prevalence of the Oxazolo[4,5-b]pyridine Scaffold in Bioactive Molecules
The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with significant biological activity. Its rigid, planar structure and the presence of nitrogen and oxygen atoms allow for specific interactions with biological targets such as enzymes and receptors. This has led to the discovery of oxazolo[4,5-b]pyridine derivatives with a wide spectrum of therapeutic potential.
Table 1: Examples of Bioactive Molecules Featuring the Oxazolo[4,5-b]pyridine Scaffold
| Compound Class | Biological Activity | Research Focus |
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Anti-inflammatory | Development of non-acidic anti-inflammatory agents. acs.org |
| Oxazolo[4,5-b]pyridine-triazole derivatives | Anticancer | Targeting human cancer cell lines such as prostate, lung, and breast cancer. tandfonline.comtandfonline.com |
| 2-(Phenyl)oxazolo[4,5-b]pyridine derivatives | Antibacterial | Particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |
| 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane | α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist | Treatment of cognitive deficits in conditions like schizophrenia and Alzheimer's disease. acs.org |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Topoisomerase IIα Inhibitor | Investigated as a potential antitumor agent. researchgate.net |
Current Research Landscape and Emerging Applications of Oxazolo[4,5-b]pyridin-2-amine Derivatives
Current research on this compound and its derivatives is highly active and expanding into new therapeutic areas. The versatility of the 2-amino group allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for high-throughput screening. Researchers are exploring its potential in developing novel treatments for a variety of diseases.
Recent studies have highlighted the efficacy of oxazolo[4,5-b]pyridine derivatives as potent anticancer agents. For instance, a series of aryl-substituted oxazolo[4,5-b]pyridine-triazole hybrids have demonstrated significant cytotoxic activity against several human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer. tandfonline.comtandfonline.com Molecular docking studies suggest that these compounds may exert their effects by inhibiting key enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH), which is crucial for cancer cell proliferation. tandfonline.com
In the realm of infectious diseases, oxazolo[4,5-b]pyridine derivatives have shown promise as antibacterial agents. nih.gov Notably, certain analogs are highly effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.net The scaffold is also being investigated for the treatment of Human African sleeping sickness. utas.edu.au
Furthermore, the oxazolo[4,5-b]pyridine core has been identified as a key component in the development of agents targeting the central nervous system. A notable example is a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, which has shown potential in treating cognitive disorders associated with schizophrenia and Alzheimer's disease. acs.org
Beyond pharmaceuticals, derivatives of the oxazolo[4,5-b]pyridine scaffold are being explored in material science for creating polymers with enhanced thermal stability and in agricultural chemistry for the development of new agrochemicals. chemimpex.com
Table 2: Recent Research Findings on this compound Derivatives
| Research Area | Key Finding | Investigated Compound(s) |
| Anticancer | Inhibition of human dihydroorotate dehydrogenase (hDHODH). tandfonline.com | Aryl incorporated oxazolo[4,5-b]pyridine-triazole derivatives. tandfonline.comtandfonline.com |
| Antibacterial | High activity against methicillin-resistant S. aureus (MRSA). nih.gov | 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. nih.gov |
| Neurodegenerative Disorders | Potent and selective α7 nAChR agonist with efficacy in cognitive models. acs.org | 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane. acs.org |
| Antitumor | Inhibition of human Topoisomerase IIα. researchgate.net | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine. researchgate.net |
| Analgesic | Pure analgesic activity without anti-inflammatory effects. google.com | Certain oxazolo-[4,5b] pyridine derivatives. |
Scope and Objectives of Research on this compound
The primary objective of research on this compound is to leverage its unique chemical properties to design and synthesize novel molecules with improved therapeutic efficacy and selectivity. The scope of this research is broad and encompasses several key areas:
Drug Discovery and Development: The main focus is on the synthesis of new derivatives and their evaluation for a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. acs.org The goal is to identify lead compounds that can be further optimized for clinical development.
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves systematically modifying the structure of this compound derivatives and correlating these changes with their biological activity. This helps in understanding the key structural features required for target interaction and potency.
Mechanism of Action Studies: Researchers aim to elucidate the molecular mechanisms by which these compounds exert their biological effects. This involves identifying their specific cellular targets and understanding their impact on signaling pathways.
Development of Novel Synthetic Methodologies: The development of efficient and versatile synthetic routes to access a wide array of oxazolo[4,5-b]pyridine derivatives is an ongoing objective. researchgate.net This facilitates the rapid generation of compound libraries for biological screening.
Exploration of New Applications: Research is also expanding to explore the utility of this scaffold in other areas, such as materials science and agrochemicals, highlighting its versatility. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYPWBWFBPSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508328 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40926-66-7 | |
| Record name | [1,3]Oxazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]oxazolo[4,5-b]pyridin-2-amine | |
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Synthetic Methodologies for Oxazolo 4,5 B Pyridin 2 Amine and Its Derivatives
Classical Synthetic Approaches for the Oxazolo[4,5-b]pyridine (B1248351) Ring System
The traditional synthesis of the oxazolo[4,5-b]pyridine core primarily relies on the construction of the oxazole (B20620) ring from appropriately substituted pyridine (B92270) precursors. These methods have been widely used and form the foundation of synthetic routes to this class of compounds.
Cyclization of 2-Amino-3-hydroxypyridine (B21099) Derivatives
A cornerstone in the synthesis of the oxazolo[4,5-b]pyridine ring system is the cyclization of 2-amino-3-hydroxypyridine and its derivatives. This approach involves the formation of the oxazole ring by reacting the amino and hydroxyl groups with a suitable carbon source.
One of the most common methods for constructing the oxazolo[4,5-b]pyridine core is the condensation of 2-amino-3-hydroxypyridine with various carboxylic acid derivatives. This reaction directly introduces a substituent at the 2-position of the resulting oxazole ring. The reaction can be carried out with carboxylic acids, acid chlorides, or orthoesters. For instance, heating 5-bromo-2-amino-3-hydroxypyridine with carboxylic acids such as 4-cyanobenzoic acid or (4-piperidinyl)acetic acid in the presence of a condensing agent yields the corresponding 2-substituted oxazolo[4,5-b]pyridine derivatives. clockss.orgresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 5-Bromo-2-amino-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE, 200°C | 2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | 93% |
| 5-Bromo-2-amino-3-hydroxypyridine | N-Benzyl-4-piperidineacetic acid | PPA | 2-(N-Benzyl-4-piperidinylmethyl)-5-bromo-oxazolo[4,5-b]pyridine | 70% |
| 5-Bromo-2-amino-3-hydroxypyridine | N-Benzyl-4-piperidinepropanoic acid | PPA | 2-(N-Benzyl-4-piperidinylethyl)-5-bromo-oxazolo[4,5-b]pyridine | 71% |
This table presents data on the synthesis of oxazolo[4,5-b]pyridine derivatives through condensation reactions.
To facilitate the condensation and subsequent cyclization, dehydrating agents and acid catalysts are often employed. Polyphosphoric acid (PPA) is a widely used reagent for this purpose, promoting the reaction between 2-amino-3-hydroxypyridine and carboxylic acids at elevated temperatures. clockss.orgresearchgate.net A milder alternative to PPA is polyphosphoric acid trimethylsilyl ester (PPSE), which can also effect this transformation, sometimes with improved yields. clockss.orgresearchgate.net
More recently, heterogeneous catalysts have been developed to offer a more environmentally friendly and efficient approach. Silica-supported perchloric acid (HClO₄·SiO₂) has been reported as a highly effective catalyst for the one-pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and various benzoic acid derivatives. nih.gov This method boasts high conversion rates, simple workup procedures, ambient reaction conditions, and the reusability of the catalyst. nih.gov
| Catalyst | Reactants | Conditions | Advantage |
| PPA/PPSE | 2-Amino-3-hydroxypyridine, Carboxylic Acids | High Temperature | Effective for a range of substrates |
| HClO₄·SiO₂ | 2-Amino-3-hydroxypyridine, Benzoic Acids | Ambient Temperature | Reusable catalyst, high yield, simple workup |
This table compares different acid catalysts used in the synthesis of the oxazolo[4,5-b]pyridine ring.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application has been extended to the synthesis of oxazolo[4,5-b]pyridine derivatives. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. For example, the synthesis of 2-aryloxazolo[4,5-b]pyridines has been achieved through the condensation of 2-amino-3-hydroxypyridine and benzoyl chlorides under solvent-free conditions using a basic nano-catalyst and microwave irradiation. researchgate.net This approach offers a rapid and efficient route to these compounds. The synthesis of new 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines has also been successfully carried out in a microwave reactor in the presence of ZnCl₂ under solvent-free conditions. nih.gov
Ring-Closing Strategies Involving Nitrogen and Oxygen Heteroatoms
Beyond the direct condensation of 2-amino-3-hydroxypyridine, other ring-closing strategies focus on the intramolecular cyclization of functionalized pyridine precursors. In these methods, the atoms required for the oxazole ring are already part of the pyridine substrate, and the final step is the formation of the crucial C-O or C-N bond to complete the heterocyclic system.
An example of such a strategy is the intramolecular nucleophilic substitution of a nitro group. An efficient synthesis of isoxazolo[4,5-b]pyridines has been developed starting from 2-chloro-3-nitropyridines. The key step in this synthesis is the intramolecular nucleophilic substitution of the nitro group, which is facilitated by the presence of an electron-withdrawing substituent on the pyridine ring. nih.gov This method highlights how a pre-functionalized pyridine can be designed to undergo a specific ring-closing reaction to form the desired fused heterocyclic system.
Advanced Synthetic Strategies for Functionalized Oxazolo[4,5-b]pyridin-2-amine
Modern synthetic chemistry has introduced sophisticated methods for the functionalization of heterocyclic cores, allowing for the introduction of a wide array of substituents with high precision. These advanced strategies are pivotal for creating libraries of this compound derivatives for various applications.
Palladium-catalyzed cross-coupling reactions are prominent among these advanced methods. The Heck reaction, for instance, has been used to introduce carboxylic acid moieties onto the pyridine framework of the oxazolo[4,5-b]pyridine system. This is achieved by reacting a bromo-substituted oxazolo[4,5-b]pyridine with an acrylate in the presence of a palladium catalyst. clockss.org
Furthermore, palladium-catalyzed direct C-H arylation has been shown to be a powerful tool for the functionalization of the oxazole ring. This method allows for the direct coupling of aryl halides with the C2-position of the oxazolo[4,5-b]pyridine core, avoiding the need for pre-functionalization of the oxazole ring. This reaction can proceed efficiently at remarkably low temperatures. researchgate.net
| Reaction | Substrate | Reagent | Catalyst | Product |
| Heck Reaction | 5-Bromo-oxazolo[4,5-b]pyridine derivative | Methyl acrylate | Palladium acetate | 5-(2-Methoxycarbonyl-ethenyl)-oxazolo[4,5-b]pyridine derivative |
| Direct C-H Arylation | Oxazolo[4,5-b]pyridine | Aryl Halide | Palladium Catalyst | 2-Aryl-oxazolo[4,5-b]pyridine |
This table summarizes advanced palladium-catalyzed functionalization reactions for the oxazolo[4,5-b]pyridine scaffold.
These advanced synthetic strategies provide efficient and versatile routes for the synthesis and diversification of the this compound scaffold, enabling the creation of novel compounds with tailored properties.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Substituents
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the oxazolo[4,5-b]pyridine scaffold. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are particularly prominent in this context.
The Heck reaction provides an effective method for the alkenylation of aryl halides, which can be subsequently converted to carboxylic acid moieties. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base.
A notable application of the Heck reaction in the synthesis of oxazolo[4,5-b]pyridine derivatives involves the introduction of a propanoic acid chain onto the pyridine ring. In one study, a 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivative was reacted with methyl acrylate in the presence of a palladium catalyst. nih.gov The resulting acrylate derivative was then reduced to afford the corresponding methyl propanoate, which can be hydrolyzed to the carboxylic acid.
The reaction was performed by treating 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine with methyl acrylate, palladium(II) acetate (1%), and tri-o-tolylphosphine in dimethylformamide (DMF) at reflux for 24 hours. This yielded the corresponding methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)acrylate in 74% yield. nih.gov Subsequent reduction of the double bond was achieved through hydrogenation over palladium on carbon, affording the methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)propanoate in 88% yield. nih.gov
Table 1: Heck Reaction for the Synthesis of a Carboxylic Acid Precursor
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | Methyl acrylate, Pd(OAc)₂, tri-o-tolylphosphine, DMF, reflux, 24h | Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)acrylate | 74% | nih.gov |
The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is widely used to synthesize biaryl compounds and has been applied to the synthesis of 5-aryl substituted this compound derivatives.
In a representative synthesis, a series of 5-aryl substituted oxazolo[4,5-b]pyridin-2-amines were prepared. This typically involves the coupling of a halogenated this compound, such as a 5-bromo or 5-chloro derivative, with various arylboronic acids. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as K₂CO₃ or Cs₂CO₃, in a suitable solvent system like dioxane/water or DMF.
For instance, the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, a class of compounds structurally related to oxazolo[4,5-b]pyridines, has been achieved via optimized Suzuki coupling conditions. nih.gov These conditions often involve microwave irradiation to reduce reaction times and improve yields. mdpi.com A study on the synthesis of novel pyridine derivatives via Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids employed Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture. nih.gov
Table 2: Representative Suzuki Coupling for Aryl-Substituted Azolopyridines
| Halogenated Precursor | Arylboronic Acid | Catalyst/Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov |
| 2,6-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine | Various arylboronic acids | Pd₂(dba)₃, XPhos / K₂CO₃ | Toluene/H₂O | 2,6-Diaryl-3-methyl-3H-imidazo[4,5-b]pyridine derivatives | nih.gov |
Click Chemistry Approaches for Triazole Linkages
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for forming 1,2,3-triazole linkages. researchgate.netresearchgate.net This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.
A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been synthesized using a click chemistry approach. nih.gov The synthesis commenced with the N-propargylation of oxazolo[4,5-b]pyridin-2(3H)-one to yield 3-(prop-2-yn-1-yl)oxazolo[4,5-b]pyridin-2(3H)-one. This terminal alkyne was then subjected to a CuAAC reaction with various substituted aromatic azides in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, in a t-BuOH/H₂O solvent mixture. This methodology provides a straightforward route to a library of 1,4-disubstituted 1,2,3-triazole derivatives linked to the oxazolo[4,5-b]pyridine core at the N-3 position. nih.gov
Multi-component Reactions in this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and atom-economical approach to complex molecules. While specific examples for the direct synthesis of this compound via MCRs are not extensively documented, the synthesis of related isoxazolo[5,4-b]pyridines through a one-pot tandem reaction under microwave irradiation in water highlights the potential of this strategy. nih.govchim.it This approach avoids the use of additional reagents or catalysts, presenting a green synthetic route.
Furthermore, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established three-component reaction, has been utilized for the synthesis of imidazo-fused scaffolds and, in an "unusual" variation, for the formation of a furo[2,3-c]pyridine skeleton, which can be further elaborated to a triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. fishersci.com The development of such MCRs for the oxazolo[4,5-b]pyridine core could provide rapid access to a wide range of derivatives.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is a challenging yet important area, as chirality often plays a crucial role in the biological activity of molecules. While specific examples for the asymmetric synthesis of this particular scaffold are scarce, recent advancements in the asymmetric synthesis of related heterocyclic systems provide valuable insights.
A highly modular and efficient approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed through an asymmetric multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This reaction, involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides, is catalyzed by a chiral phosphoric acid, yielding a wide array of imidazo[1,2-a]pyridine atropisomers with excellent yields and enantioselectivities. nih.gov The principles of using chiral catalysts in MCRs or other synthetic transformations could potentially be applied to the synthesis of chiral this compound derivatives, either through kinetic resolution of a racemic mixture or through a direct asymmetric synthesis. The unique properties of the pyridine ring, such as its Lewis basicity and coordinating ability, can present challenges in catalytic asymmetric synthesis, often leading to catalyst deactivation. chim.it
Derivatization Strategies for this compound at Specific Positions
The functionalization of the this compound core at various positions is crucial for modulating its physicochemical and biological properties. Several strategies have been developed for the selective derivatization of this scaffold.
Position 2: The 2-amino group is a key site for derivatization. It can undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and diazotization followed by substitution.
Position 3 (N-3 of the oxazolone tautomer): As demonstrated in the click chemistry approach, the nitrogen atom at position 3 of the oxazolo[4,5-b]pyridin-2(3H)-one tautomer can be alkylated, for example, with propargyl bromide, to introduce a handle for further functionalization. nih.gov
Position 5: The introduction of aryl substituents at the C-5 position can be achieved via Suzuki coupling, starting from a 5-halo-oxazolo[4,5-b]pyridin-2-amine precursor. researchgate.net
Position 6: The C-6 position is another key site for derivatization on the pyridine ring. Starting from the readily available 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, various functional groups can be introduced. fishersci.comnih.gov For instance, the Heck reaction can be employed to introduce alkenyl and, subsequently, alkyl chains with terminal carboxylic acid groups. nih.gov
Position 7: Derivatization at the C-7 position can also be envisioned through appropriate synthetic strategies, likely involving the use of pre-functionalized pyridine precursors.
The synthesis of 6-nitro derivatives of the isomeric oxazolo[3,2-a]pyridinium salts and their subsequent reactions with nucleophiles, which can lead to ring-opening, also showcases the diverse reactivity and potential for derivatization of the broader class of oxazolopyridines. mdpi.com
Functionalization at the Amine Nitrogen
The exocyclic amino group at the C2 position of the this compound core represents a key site for structural modification, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the molecule. Common functionalization strategies include acylation and alkylation.
While specific literature detailing the direct acylation and alkylation of this compound is not extensively available, the reactivity of the 2-amino group can be inferred from analogous heterocyclic systems such as 2-aminobenzoxazoles. In these related compounds, the amino group readily undergoes reactions with various electrophiles.
Acylation Reactions: The reaction of 2-aminobenzoxazoles with acyl chlorides or acid anhydrides in the presence of a base typically yields the corresponding N-acyl derivatives. It is anticipated that this compound would behave similarly, providing a straightforward method for the introduction of amide functionalities.
Alkylation and Arylation Reactions: Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have been successfully applied to 2-aminobenzoxazole and other 2-amino-N-heterocycles. These methods allow for the formation of C-N bonds between the amino group and various aryl or heteroaryl halides, offering a powerful tool for generating libraries of N-substituted derivatives. It is plausible that these conditions could be adapted for the N-arylation of this compound.
Substitution on the Pyridine Ring (e.g., at C5 and C6 positions)
Modification of the pyridine ring of the oxazolo[4,5-b]pyridine core is a critical strategy for fine-tuning the electronic properties and biological activity of the resulting derivatives. The introduction of substituents at the C5 and C6 positions has been explored, often starting from pre-functionalized pyridine precursors.
A key approach involves the synthesis of halogenated oxazolo[4,5-b]pyridine intermediates, which can then serve as versatile handles for further diversification through cross-coupling reactions. For instance, 5-bromo-oxazolo[4,5-b]pyridine derivatives have been synthesized and utilized in palladium-catalyzed reactions.
One notable example is the Heck reaction performed on a 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivative. This reaction, which involves the coupling of the aryl bromide with methyl acrylate in the presence of a palladium catalyst, introduces a propenoate group at the C5 position. Subsequent reduction of the double bond can then yield the corresponding propanoate derivative.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Position of Substitution |
| 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | Methyl acrylate | Pd(OAc)₂, tri-o-tolylphosphine, Et₃N | Methyl (E)-3-[2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl]propenoate | C5 |
Modifications at the Oxazole Moiety (e.g., at C2 position)
The C2 position of the oxazole ring is another prime site for introducing structural diversity into the this compound framework. A common strategy for achieving this is through the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives.
The synthesis of 2-aryl-oxazolo[4,5-b]pyridines has been widely reported. This is typically achieved by reacting 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE). This one-pot cyclocondensation provides a direct and efficient route to a variety of 2-aryl substituted analogues. For example, the reaction with 4-cyanobenzoic acid yields 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine. Similarly, using thiophene-2-carbonyl chloride leads to the formation of 2-(2-thienyl)oxazolo[4,5-b]pyridine.
| 2-Amino-3-hydroxypyridine Derivative | Carboxylic Acid/Derivative | Condensing Agent | C2-Substituent |
| 2-Amino-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE | 4-Cyanophenyl |
| 2-Amino-3-hydroxypyridine | Thiophene-2-carbonyl chloride | - | 2-Thienyl |
Furthermore, the synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been reported, suggesting that the C2 position can be functionalized with more complex heterocyclic systems. While this example starts from the 2-oxo analogue, it highlights the potential for diverse modifications at this position.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. While specific green chemistry methodologies for the synthesis of this compound are not extensively documented, approaches used for structurally related heterocycles, such as isoxazolo[5,4-b]pyridines and other azolo[1,5-a]pyridines, can be considered as viable alternatives to traditional methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. The synthesis of various fused heterocyclic systems, including isoxazolo[5,4-b]pyridines, has been successfully achieved using microwave-assisted multi-component reactions in water, a green solvent. This approach eliminates the need for volatile organic solvents and often proceeds without the requirement of a catalyst.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also promote faster and more efficient transformations. Ultrasound-assisted one-pot, three-component syntheses of isoxazolines have been reported. This technique can enhance reaction rates and yields, often under milder conditions than conventional heating. The application of ultrasound to the synthesis of oxazolo[4,5-b]pyridines could offer a more sustainable and energy-efficient route.
These green methodologies, which have proven effective for analogous heterocyclic systems, hold promise for the development of more environmentally benign synthetic routes to this compound and its derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Oxazolo 4,5 B Pyridin 2 Amine Analogs
Systematic Structural Modifications and their Impact on Biological Activity
Systematic alterations to the core structure of oxazolo[4,5-b]pyridin-2-amine have demonstrated that even minor changes can lead to substantial differences in biological outcomes. This highlights the sharp structure-activity relationship (SAR) associated with this class of compounds nih.gov.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the biological activity of this compound analogs. The introduction of such groups can alter the molecule's dipole moment and charge distribution, which in turn affects its interaction with biological targets researchgate.net.
For instance, in a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridines, the nature of the substituent on the phenyl ring was found to be a key determinant of their anti-inflammatory and analgesic activities nih.gov. While specific electronic effects were not explicitly detailed in the provided abstract, the general principle holds that modifying the electron density of the aromatic ring can influence binding affinity and efficacy.
Research on related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, further underscores the importance of electronic factors. In one study, an aromatic substituent at the C(2) position was found to be more favorable for biological activity than an aliphatic one mdpi.com. This suggests that the electronic nature and potential for π-π interactions of the substituent are critical for activity.
Steric hindrance, which relates to the size and shape of substituents, is another critical factor that governs the interaction between a ligand and its receptor. Bulky substituents can prevent a molecule from fitting into a binding pocket, thereby reducing or abolishing its biological activity. Conversely, in some cases, a larger group may enhance binding by occupying a specific hydrophobic pocket within the receptor.
In the context of oxazolo[5,4-d]pyrimidines, a related scaffold, the substitution pattern at various positions dictates the compound's ability to interact with target enzymes like VEGFR2. The oxazolo[5,4-d]pyrimidine rings are stabilized in the binding cavity of VEGFR-2 by π–π stacking interactions with Phe1047 and π–alkyl interactions with Val848 and Lys868 mdpi.com. The size and nature of substituents can influence these interactions. For example, a pentyl substituent on a similar compound was observed to be surrounded by hydrophobic amino acid residues, interacting with the protein through van der Waals and alkyl forces mdpi.com.
This demonstrates that the steric bulk of substituents must be carefully considered to ensure optimal interaction with the target receptor.
Lipophilicity, often expressed as logP, is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile azolifesciences.com. For a compound to be biologically active, it must possess a balance between lipophilicity and hydrophilicity to traverse biological membranes and remain soluble in aqueous environments.
For 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, a class of potent inhibitors against Trypanosoma brucei, solubility and metabolic stability were identified as key parameters for optimization nih.gov. High lipophilicity can often lead to poor solubility and increased metabolic clearance, which can negatively impact a compound's bioavailability azolifesciences.com.
The introduction of fluorine atoms or fluoroalkyl groups into heterocyclic compounds is a common strategy to increase lipophilicity and, in some cases, enhance biological activity nih.gov. However, excessively high lipophilicity can also lead to increased non-specific binding to plasma proteins and toxicity pg.edu.pl. Therefore, optimizing the lipophilicity of this compound analogs is a key challenge in developing them as therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity wisdomlib.orgdmed.org.ua. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are most important for activity.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) dmed.org.uamdpi.com.
For a series of thiazolo[4,5-b]pyridines, a closely related scaffold, QSAR analysis revealed that topological structure, atom and bond type counts, physicochemical properties, and quantum-chemical structure parameters all significantly influence their free radical scavenging effect lp.edu.ua. In another study on antifungal oxazolo-(4,5-b)pyridines, topological and connectivity descriptors such as X1, MSD, XMOD, and the indicator descriptor IX were found to be significant for modeling their activity wisdomlib.org.
The selection of relevant descriptors is a critical step, as the inclusion of too many irrelevant or correlated descriptors can lead to overfitting of the model arid.my. Genetic algorithms and other feature selection methods are often employed to identify the most pertinent descriptors for building a robust QSAR model dmed.org.ua.
Once a set of relevant descriptors has been identified, various regression methods can be used to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity (dependent variable) and the selected descriptors (independent variables) nih.gov.
Partial Least Squares (PLS) regression is another powerful method that is particularly useful when the number of descriptors is large or when there is multicollinearity among the descriptors derpharmachemica.com. In a QSAR study of thiazolo[4,5-b]pyridines as H3 receptor antagonists, PLS regression was used to generate statistically significant models derpharmachemica.com.
Other regression methods that can be employed in QSAR analysis include Principal Component Regression (PCR) and various machine learning algorithms mdpi.com. The goal of each of these methods is to develop a predictive and statistically robust model that can be used to guide the design of new, more potent analogs. The quality of a QSAR model is typically assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the predicted R² for an external test set nih.govderpharmachemica.com.
Validation of QSAR Models for Predictive Capability
The development of a Quantitative Structure-Activity Relationship (QSAR) model is not complete until its predictive capability has been rigorously validated. Validation is a crucial step to ensure that a model is robust, reliable, and can accurately predict the activity of new, untested compounds. basicmedicalkey.comresearchgate.net The process is generally divided into two key strategies: internal validation and external validation. basicmedicalkey.comnih.gov
Internal Validation: This process assesses the stability and robustness of a model using the same dataset that was used for its development (the training set). basicmedicalkey.comkarazin.ua A common and powerful technique for internal validation is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability within the training set is quantified by the cross-validation coefficient, q² (or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.com
External Validation: This is considered the most stringent and true test of a model's predictive power. researchgate.net It involves using the developed QSAR model to predict the biological activity of an independent set of compounds (the test set) that were not used in the model's creation. basicmedicalkey.comnih.gov The predictive performance is often measured by the predictive R² (R²_pred or Q²_ext), which is calculated based on the difference between the observed and predicted activities of the test set compounds. mdpi.com A model is generally considered to have good predictive capability if it meets certain statistical thresholds, as recommended by various researchers.
A practical example of QSAR model validation can be seen in a 3D-QSAR study conducted on a series of oxazolo-[4,5-b]pyridines and benzoxazoles as antifungal agents. researchgate.netijpsnonline.com In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed using a training set of 26 compounds and validated using a test set of 5 compounds. The statistical parameters obtained demonstrated the models' robust predictive power. researchgate.netijpsnonline.com
Table 1: Statistical Validation Parameters for 3D-QSAR Models of Oxazolo-[4,5-b]pyridine Analogs
| Model | q² (LOO Cross-Validation) | r² (Non-Cross-Validated) | r²_pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.835 | 0.976 | 0.773 |
| CoMSIA | 0.812 | 0.971 | 0.810 |
Data sourced from a 3D-QSAR study on antifungal benzoxazoles and oxazolo-[4,5-b]pyridines. researchgate.netijpsnonline.com
The high values for q² in both models indicate excellent internal robustness. researchgate.net The r² values, representing the coefficient of determination, are very close to 1.0, showing a strong correlation between the structural descriptors and the biological activity. researchgate.net Most importantly, the high r²_pred values confirm that the models have strong external predictive capability for new compounds within their applicability domain. researchgate.netijpsnonline.com
Application of QSAR in Lead Optimization and Virtual Screening
Validated QSAR models are powerful computational tools that significantly aid in the drug discovery process, particularly in the areas of lead optimization and virtual screening. nih.gov
Lead Optimization: During lead optimization, the goal is to systematically modify a promising lead compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. QSAR models, especially 3D-QSAR techniques like CoMFA and CoMSIA, provide detailed insights into the relationship between a molecule's 3D structural features and its biological activity. researchgate.net
These models generate contour maps that visualize regions in space where specific physicochemical properties are predicted to influence activity. For instance, in the CoMSIA model for antifungal oxazolo-[4,5-b]pyridines, contour maps for steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields were generated. researchgate.net These maps guide medicinal chemists in making targeted modifications. For example:
Steric Maps: Indicate where bulky substituents may increase or decrease activity.
Electrostatic Maps: Show where positive or negative charges are favorable.
Hydrophobic Maps: Highlight regions where hydrophobic groups would enhance binding.
H-bond Acceptor Maps: Pinpoint locations where adding a hydrogen bond acceptor group would be beneficial.
By interpreting these maps, researchers can rationally design new analogs of this compound with a higher probability of improved antifungal potency, thereby accelerating the optimization cycle and reducing the cost and time associated with synthesizing and testing less promising compounds. researchgate.net
Virtual Screening: QSAR models can be employed to screen large virtual libraries of compounds to identify novel "hit" molecules that may possess the desired biological activity. nih.gov This process, known as QSAR-based virtual screening, is significantly faster and more cost-effective than high-throughput experimental screening.
The process involves:
Building a robust and validated QSAR model based on a set of known active and inactive compounds.
Using this model to predict the biological activity of compounds in a large virtual database (which can contain millions of structures).
Ranking the compounds based on their predicted activity.
Selecting a smaller, prioritized subset of promising compounds for chemical synthesis and experimental testing.
This approach has been successfully used to identify novel hits for various targets. nih.gov For this compound analogs, a validated QSAR model could be used to screen corporate or commercial databases to discover new chemical scaffolds with potential antifungal, anticancer, or anti-inflammatory properties. nih.govnih.govnih.gov
Pharmacophore Modeling and Design
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.
For pyridine-fused heterocyclic systems, which are structurally related to this compound, pharmacophore models have been successfully developed to understand their interaction with various targets. For instance, a study on pyrazolo[1,5-a]pyridine analogues as phosphodiesterase 4 (PDE4) inhibitors developed a five-point pharmacophore model (AHHRR). nih.gov This model identified the following key features as crucial for potent PDE4 inhibition:
One hydrogen bond acceptor (A)
Two hydrophobic groups (H)
Two aromatic rings (R)
Similarly, a pharmacophore-based design for pyrazolo[3,4-b]pyridines as TASK-3 channel blockers identified a different set of essential features. mdpi.com This highlights that the key pharmacophoric features are target-dependent.
Table 2: Examples of Pharmacophoric Features Identified for Pyridine-Fused Heterocycles
| Compound Class | Target | Key Pharmacophoric Features | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridines | PDE4 | 1 H-bond Acceptor, 2 Hydrophobic Groups, 2 Aromatic Rings | nih.gov |
By aligning active this compound analogs and analyzing their common structural motifs in 3D space, a pharmacophore model specific to their target can be generated. This model serves as a qualitative hypothesis of the essential interactions within the target's binding site, providing invaluable guidance for the design of new, structurally diverse compounds that retain the necessary features for biological activity. nih.gov
De Novo Design Based on Pharmacophore Models
Once a validated pharmacophore model is established, it can be used not only to screen existing compound libraries but also as a template for de novo drug design. This computational strategy involves building novel molecular structures from scratch that fit the spatial and chemical constraints of the pharmacophore hypothesis.
The de novo design process typically involves:
Scaffold Hopping: Using the pharmacophore model as a 3D query to search for new core structures (scaffolds) that can present the required chemical features in the correct orientation. This can lead to the discovery of entirely new chemical classes of active compounds.
Fragment Linking: Placing small molecular fragments that match individual pharmacophoric features (e.g., an aromatic ring, a hydrogen bond donor) into their respective positions and then using computational algorithms to connect them with appropriate linker fragments, creating a complete and novel molecule.
This approach allows for the exploration of a much broader chemical space than is available in existing compound libraries. For the this compound series, a pharmacophore model derived from potent analogs could be used to design new heterocyclic systems that are structurally distinct but retain the key interaction points required for activity, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Conformational Analysis and its Relevance to SAR
The biological activity of a molecule is fundamentally dependent on its three-dimensional shape and its ability to adopt a specific conformation—the "bioactive conformation"—that allows for optimal binding to its target. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds, is therefore critical to understanding Structure-Activity Relationships (SAR).
The oxazolo[4,5-b]pyridine (B1248351) core is a relatively rigid bicyclic system, but the substituents attached to it can have significant conformational flexibility. The orientation of these substituents can dramatically influence how the molecule fits into a binding pocket and interacts with key amino acid residues.
Studies on related heterocyclic systems, such as hexahydro-3H-oxazolo[3,4-a]pyridines, have shown that these molecules can exist as an equilibrium mixture of different conformations (e.g., cis-fused and trans-fused). rsc.org The preferred conformation and the energy barrier between different conformations can be influenced by the nature and position of substituents.
For SAR studies of this compound analogs, it is crucial to consider:
Energy Minima: Molecules exist as a population of conformers, and the lowest energy conformers are the most populated. However, the bioactive conformation is not necessarily the lowest energy conformation in solution.
Steric Hindrance: The conformation of a substituent can lead to steric clashes with the target protein, preventing effective binding. Conversely, a favorable conformation can lead to enhanced van der Waals or hydrophobic interactions.
Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the conformational space of a molecule and identify low-energy conformers. By comparing the preferred conformations of highly active analogs with those of inactive ones, researchers can deduce the likely bioactive conformation. This knowledge is essential for building accurate 3D-QSAR and pharmacophore models and for designing new analogs that are pre-organized to adopt the bioactive shape, thereby improving their binding affinity and biological activity.
Computational and Theoretical Chemistry Applications in Oxazolo 4,5 B Pyridin 2 Amine Research
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking studies have been instrumental in identifying and characterizing the interactions between oxazolo[4,5-b]pyridine (B1248351) derivatives and various biological targets. For instance, a series of structurally modified oxazolo[4,5-b]pyridine based triazoles were investigated for their anticancer activities. tandfonline.com Molecular docking studies on these compounds revealed efficient inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a potential target for anticancer drugs. tandfonline.com
In another study, derivatives of 2-(substituted)oxazolo[4,5-b]pyridine were docked with the DNA gyrase enzyme. The results indicated that these compounds overlap at the DNA gyrase ATP binding site, showcasing similar protein-ligand interactions. erciyes.edu.tr Furthermore, novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to oxazolo[4,5-b]pyridines, were analyzed for their binding mode to the active site of human vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The oxazolo[5,4-d]pyrimidine rings were stabilized in the binding cavity of VEGFR-2 through π–π stacking interactions with Phe1047 and π–alkyl interactions with Val848 and Lys868. mdpi.com
A summary of key protein-ligand interactions for oxazolo[4,5-b]pyridine derivatives is presented in the table below.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Oxazolo[4,5-b]pyridine-based triazoles | Human Dihydroorotate Dehydrogenase (hDHODH) | Not specified | Inhibition |
| 2-(substituted)oxazolo[4,5-b]pyridines | DNA Gyrase | ATP binding site | Overlap with ATP binding |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Phe1047, Val848, Lys868, Glu917, Cys919 | π–π stacking, π–alkyl, Hydrogen bonds |
While comprehensive virtual screening studies of large compound libraries specifically for oxazolo[4,5-b]pyridin-2-amine are not extensively detailed in the provided context, the general approach involves docking large libraries of compounds against a protein target to identify potential hits. This methodology is implied in studies where various derivatives are synthesized and tested, with docking used to rationalize the activity of the most potent compounds. For example, a series of 17 piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for in vitro GSK-3β inhibitory activity, with the most active compounds being further analyzed. nih.gov
Molecular docking has been pivotal in elucidating the potential mechanisms of action for oxazolo[4,5-b]pyridine derivatives. For example, the discovery of oxazolo[4,5-b]pyridines as novel SIRT1 activators was supported by understanding their binding modes, which are structurally unrelated to known activators like resveratrol. nih.gov In the case of antimicrobial activity, docking studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives against the DNA gyrase enzyme helped to explain their inhibitory action through interference with the ATP binding site. erciyes.edu.tr This provides a molecular basis for their observed biological effects and guides further optimization of these compounds.
Molecular Dynamics Simulations to Explore Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of protein-ligand complexes over time. A study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives complexed with the DNA gyrase enzyme utilized MD simulations to evaluate the stability of the interactions. erciyes.edu.tr The average root-mean-square deviation (RMSD) values for the apo form and the holo forms (P5-4KTN, P6-4KTN, and P7-4KTN) were measured to be 0.149 nm, 0.152 nm, 0.165 nm, and 0.146 nm, respectively. erciyes.edu.tr The results indicated that the P7 ligand stabilized the protein, further increasing its stability. erciyes.edu.tr
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties.
DFT calculations have been successfully applied to predict the spectroscopic properties of oxazolo[4,5-b]pyridine derivatives. The fluorescence behavior of a family of new dyes based on the oxazolo[4,5-b]pyridine ring was investigated, and it was found that the introduction of electron-withdrawing and electron-donating groups causes an increase in the ground and excited state dipole moments. researchgate.net These observations were consistent with quantum chemical calculations. researchgate.net
In another study, time-dependent density functional theory (TD-DFT) was used to investigate the excited-state intramolecular charge transfer of four oxazolo[4,5-b]pyridine derivatives. researchgate.net This method proved feasible for explaining charge transfer excitation and predicting the absorption and emission spectra of these systems. researchgate.net Furthermore, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to obtain HOMO-LUMO orbital energies and other electronic parameters for 2-(substituted)oxazolo[4,5-b]pyridine derivatives to understand their electronic properties and reactivity. erciyes.edu.tr
A summary of predicted spectroscopic and electronic properties is provided below.
| Compound/Derivative | Method | Predicted Properties |
| Oxazolo[4,5-b]pyridine dyes | DFT | Ground and excited state dipole moments, fluorescence behavior |
| Four oxazolo[4,5-b]pyridine derivatives | TD-DFT | Vertical excitation energies, electronic structures, absorption and fluorescence spectra |
| 2-(substituted)oxazolo[4,5-b]pyridines | DFT/B3LYP/6-311G(d,p) | HOMO-LUMO orbital energies, electronic parameters |
Analysis of Reaction Mechanisms and Activation Barriers
The synthesis of the Oxazolo[4,5-b]pyridine scaffold is a critical area of study, and computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the underlying reaction mechanisms and determine the activation barriers of key synthetic steps. While specific studies on the formation of this compound are not extensively detailed in the available literature, computational analyses of related heterocyclic systems provide a framework for understanding these processes.
For instance, DFT calculations have been utilized to investigate the global and local reactivities of similar fused heterocyclic derivatives, such as imidazo[4,5-b]pyridines. research-nexus.net These studies, often employing methods like B3LYP with a 6-31G(d,p) basis set, help in understanding the electronic properties and reactivity of the molecules, which are crucial for optimizing synthetic routes. research-nexus.net The insights gained from such computational work can be extrapolated to predict the most likely pathways for the formation of the oxazolo[4,5-b]pyridine ring system and to identify potential transition states and their corresponding activation energies. This knowledge is invaluable for chemists aiming to develop more efficient and selective synthetic methodologies.
ADME/Tox Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity) using In Silico Methods
The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, with a significant number of compounds failing due to poor pharmacokinetic (ADME) or toxicity (Tox) profiles. In silico ADME/Tox prediction has become a vital component in the early stages of drug discovery, enabling the rapid assessment of the drug-like properties of compounds and prioritizing those with a higher probability of success.
Several studies on Oxazolo[4,5-b]pyridine derivatives have incorporated in silico ADME/Tox predictions to evaluate their potential as therapeutic agents. researchgate.netmdpi.com These computational models assess a range of physicochemical and pharmacokinetic parameters. For example, in a study focused on pyrazolo[1,5-a]pyrimidines, a related class of heterocyclic compounds, in silico predictions confirmed that most of the synthesized compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability. mdpi.com The predictions also indicated high gastrointestinal absorption and potential inhibition of certain cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. mdpi.com Furthermore, toxicity predictions, such as for carcinogenicity and hERG inhibition, provided an early indication of the compounds' safety profiles. mdpi.com
In a study involving 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives, in silico ADME/Tox studies were performed to predict their drug-likeness and pharmacokinetic properties, aiding in the identification of promising antitumor agents. The application of these predictive models allows researchers to refine molecular structures to enhance their ADME properties and minimize potential toxicity, thereby accelerating the development of safer and more effective drugs based on the Oxazolo[4,5-b]pyridine scaffold.
Below is an interactive data table summarizing typical in silico ADME/Tox parameters evaluated for heterocyclic compounds similar to this compound.
| Parameter | Predicted Property | Importance in Drug Discovery |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | High absorption is crucial for oral drug efficacy. |
| Caco-2 Permeability | Rate of passage through intestinal epithelial cells | Predicts intestinal drug absorption. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Extent of binding to plasma proteins | Affects the free drug concentration available for action. |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Important for CNS-targeting drugs. |
| Metabolism | ||
| CYP450 Inhibition | Inhibition of key drug-metabolizing enzymes | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Likelihood of being a substrate for renal transporters | Influences the rate and pathway of drug elimination. |
| Toxicity | ||
| hERG Inhibition | Blockade of the hERG potassium channel | A key indicator for potential cardiotoxicity. |
| Ames Mutagenicity | Potential to cause DNA mutations | An early screen for carcinogenic potential. |
| Hepatotoxicity | Potential to cause liver damage | A major reason for drug withdrawal from the market. |
Cheminformatics and Database Mining for this compound Research
Cheminformatics and database mining are powerful computational strategies that leverage large chemical and biological datasets to accelerate drug discovery. These approaches are instrumental in identifying novel bioactive compounds, understanding structure-activity relationships (SAR), and exploring the vast chemical space for molecules with desired therapeutic properties.
In the context of this compound research, cheminformatics tools can be used to design and screen virtual libraries of derivatives. For example, pharmacophore-based virtual screening can be employed to identify compounds that possess the key structural features required for interaction with a specific biological target. This was demonstrated in a study on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives, where a pharmacophore model was created to screen various chemical databases for potential EGFR inhibitors. nih.gov This approach allows for the rapid identification of hit compounds from large databases like Asinex, ChemBridge, and ZINC. nih.gov
Database mining of publicly available and commercial databases is another crucial aspect. By searching for structurally similar compounds or those with known biological activities against a target of interest, researchers can gain valuable insights for the design of new this compound analogs. The identification of a series of oxazolo[4,5-b]pyridines as novel SIRT1 activators showcases the success of such screening approaches in discovering compounds with therapeutic potential. nih.gov
Furthermore, the analysis of SAR through cheminformatics helps in understanding how different substituents on the Oxazolo[4,5-b]pyridine core influence biological activity. This was highlighted in a study on 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, where a sharp SAR was revealed, leading to the identification of a potent inhibitor of Trypanosoma brucei. nih.gov These computational techniques, by enabling the systematic exploration of chemical space and the prediction of biological activity, play a pivotal role in guiding the synthesis and evaluation of new this compound derivatives with improved efficacy and safety profiles.
Biological and Medicinal Chemistry Investigations of Oxazolo 4,5 B Pyridin 2 Amine
Anticancer Research and Cytotoxicity Studies
In Vitro Evaluation against Various Cancer Cell Lines (e.g., MDA-MB-231, U-87, MCF-7, PC-3, C6, A549)
Derivatives of the oxazolo[4,5-b]pyridine (B1248351) core have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies are crucial in identifying lead compounds for further development.
Notably, a series of structurally modified oxazolo[4,5-b]pyridine-based triazoles demonstrated good to moderate anticancer potential against several human cancer cell lines. researchgate.net The cytotoxic activity was assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. The results indicated that compounds 18a, 18b, 18c, 18d, 18e, and 18i displayed promising anticancer activities across four tested cell lines: PC-3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate). researchgate.net
Another study focused on 1,3-oxazolo[4,5-d]pyrimidine derivatives, a related isomeric system, which showed pronounced cytotoxic activity against breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.gov This highlights the general potential of the broader oxazolopyrimidine scaffold in targeting breast cancer.
| Compound Series | Cell Line | Cancer Type | Activity |
| Oxazolo[4,5-b]pyridine-triazoles (18a-j) | PC-3 | Prostate Cancer | Promising |
| Oxazolo[4,5-b]pyridine-triazoles (18a-j) | A549 | Lung Cancer | Promising |
| Oxazolo[4,5-b]pyridine-triazoles (18a-j) | MCF-7 | Breast Cancer | Promising |
| Oxazolo[4,5-b]pyridine-triazoles (18a-j) | DU-145 | Prostate Cancer | Promising |
| 1,3-Oxazolo[4,5-d]pyrimidines | MDA-MB-231 | Breast Cancer | Pronounced |
This table summarizes the reported in vitro cytotoxicity of oxazolo[4,5-b]pyridine derivatives against various cancer cell lines.
Mechanisms of Anticancer Action
Understanding the mechanism by which a compound exerts its cytotoxic effect is a critical aspect of drug development. Research into oxazolo[4,5-b]pyridine derivatives has begun to elucidate several potential mechanisms of anticancer action.
Cell Cycle Arrest and Apoptosis Induction
Many anticancer agents function by inducing apoptosis, or programmed cell death, and by arresting the cell cycle to halt proliferation. While direct studies on Oxazolo[4,5-b]pyridin-2-amine are limited in the provided context, related heterocyclic compounds demonstrate these mechanisms. For instance, novel pyrazole derivatives have been shown to interfere with cell cycle progression in MDA-MB-231 cells. nih.gov Similarly, pyrazolo[4,3-c]hexahydropyridine derivatives were found to promote apoptosis in both MDA-MB-231 and MCF-7 breast cancer cell lines. mdpi.com The B-cell lymphoma 2 (BCL-2) protein family are key regulators of apoptosis, and their inhibition can trigger cancer cell death. mdpi.com Some oxazolo[5,4-d]pyrimidine derivatives have been found to inhibit anti-apoptotic proteins, suggesting a potential mechanism for inducing apoptosis. mdpi.comnih.gov
Modulation of Redox Status
The balance of reactive oxygen species (ROS) and antioxidants, known as the redox status, is often dysregulated in cancer cells. This creates a vulnerability that can be exploited by therapeutic agents. Some anticancer compounds work by inducing oxidative stress, leading to apoptosis. Research into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides, another class of nitrogen-containing heterocycles, has shown that they possess high pro-oxidative properties. mdpi.com This accumulation of ROS can suppress tumor cell proliferation by causing cell cycle arrest and apoptosis. mdpi.com While specific studies on the modulation of redox status by this compound were not detailed in the provided search results, this remains a plausible mechanism of action for heterocyclic anticancer agents.
Inhibition of Specific Kinases (e.g., BRAF, MEK, PIM-1, GSK-3β, RAF, RTK, PI3, KIT, CSF-1R, FLT3)
Kinases are crucial signaling proteins that are often hyperactivated in cancer, promoting cell growth and survival. Therefore, kinase inhibition is a major strategy in oncology drug development.
FLT3 Kinase: The FMS-like tyrosine kinase 3 (FLT3) is a potential drug target in acute myeloid leukemia (AML). nih.gov Studies have investigated various heterocyclic cores as FLT3 inhibitors. Specifically, imidazo[4,5-b]pyridine derivatives displayed submicromolar activities against recombinant FLT3-ITD and FLT3-D835Y, indicating that this scaffold can be effective for targeting this particular kinase. nih.gov
BRAF/MEK Pathway: The RAF-MEK-ERK pathway is a critical signaling cascade in many cancers, particularly melanoma. nih.gov Combined inhibition of BRAF and MEK has proven to be an effective therapeutic strategy. nih.gov While direct inhibition of BRAF or MEK by this compound is not specified in the search results, the broader family of heterocyclic compounds is actively explored for kinase inhibitory potential.
Receptor Tyrosine Kinases (RTKs): Vascular endothelial growth factor receptor-2 (VEGFR-2), an RTK, is a key factor in tumor angiogenesis. nih.gov The related oxazolo[5,4-d]pyrimidine scaffold has been identified in inhibitors of VEGFR-2, suggesting that oxazolopyridines can be designed to target this class of kinases. mdpi.comnih.gov
Targeting Dihydroorotate (B8406146) Dehydrogenase (hDHODH)
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. As cancer cells have a high demand for nucleotides to support rapid division, hDHODH has emerged as a promising target for anticancer drugs.
Molecular docking studies have been conducted on oxazolo[4,5-b]pyridine-based triazoles against hDHODH. researchgate.net The results indicated that these compounds showed efficient inhibition of the enzyme, suggesting that targeting hDHODH is a potential mechanism for their observed anticancer activity. researchgate.net This is significant as hDHODH inhibition is linked to suppressing the proliferation, invasion, and migration of various cancer cells. researchgate.net
In Vivo Anticancer Efficacy in Animal Models
The therapeutic potential of compounds derived from the oxazolo[4,5-b]pyridine scaffold has been extended to in vivo animal models to assess their anticancer efficacy. Studies involving structurally related oxazolo[4,5-b]pyridine-based triazoles have shown notable antitumor effects. Specifically, a nanocrystallization formulation of one such derivative demonstrated significant in vivo antitumor activity in a Raji xenograft model, which is a model for Burkitt's lymphoma researchgate.net. This suggests that derivatives of the core compound can be effective in a living system.
Furthermore, other related N-heterocyclic indolyl glyoxylamides have been evaluated for their activity. When administered orally, these compounds were found to prolong the survival of animals that had been inoculated with P388 leukemic cancer cells in a dose-dependent manner acs.org. These findings underscore the potential of developing orally active chemotherapeutic agents based on fused heterocyclic systems like oxazolo[4,5-b]pyridine for treating various cancers acs.org.
Antimicrobial Activity
Derivatives of oxazolo[4,5-b]pyridine have been systematically evaluated for their antibacterial properties against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The screening of these compounds often reveals significant activity, in some cases superior to standard antibiotics.
A series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines demonstrated strong antibacterial activity against four bacterial strains researchgate.net. Notably, certain compounds within this series exhibited a potent activity profile against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen researchgate.net. The antibacterial spectrum also includes activity against other Gram-positive bacteria such as S. aureus and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. For instance, some benzamide derivatives have shown activity against K. pneumoniae.
The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. The data below summarizes the MIC values for selected oxazolo[4,5-b]pyridine derivatives against various bacterial species.
| Compound | Microorganism | MIC |
|---|
The antifungal potential of the oxazolo[4,5-b]pyridine scaffold has been investigated against several fungal pathogens. Research has particularly focused on Candida species, which are common causes of opportunistic fungal infections.
In studies evaluating 2-(benzyl/p-chlorobenzyl)-5-[(substituted-thienyl/phenyl/phenylthiomethyl/benzyl)carbonylamino]benzoxazole derivatives, a broad spectrum of antifungal activity was observed. One compound, 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole, was found to be particularly effective against Candida albicans, demonstrating an MIC value of 6.25 µg/mL, which is comparable to the standard antifungal drug clotrimazole. Other derivatives in the same study also showed activity against C. albicans with MIC values of 12.5 µg/mL. These results highlight the promise of this chemical class in the development of new antifungal agents.
| Compound | Fungal Strain | MIC |
|---|
The antimicrobial effects of oxazolo[4,5-b]pyridine derivatives are believed to stem from their ability to interfere with essential bacterial processes. One of the proposed mechanisms is the inhibition of nucleic acid synthesis. The structural similarity of the oxazolo[4,5-b]pyridine ring system to the natural purine bases, adenine and guanine, suggests that these compounds may act as analogs, thereby disrupting the synthesis of DNA and RNA researchgate.netresearchgate.net.
A more specific mechanism that has been investigated is the inhibition of DNA gyrase researchgate.netresearchgate.net. This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By inhibiting the supercoiling activity of DNA gyrase, these compounds can effectively halt bacterial proliferation researchgate.net. This mode of action is similar to that of the well-established fluoroquinolone class of antibiotics researchgate.netresearchgate.net. Molecular docking and dynamics simulation studies have been employed to explore the interaction of oxazolo[4,5-b]pyridines with the DNA gyrase enzyme, providing further support for this mechanism researchgate.netresearchgate.net.
Anti-inflammatory Investigations
The anti-inflammatory properties of oxazolo[4,5-b]pyridine derivatives have been substantiated through various in vitro assays that measure their effect on key inflammatory mediators. A common method involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to mimic an inflammatory response.
In these assays, certain pyridine (B92270) derivatives have demonstrated significant inhibition of nitric oxide (NO), a pro-inflammatory molecule researchgate.net. For example, compounds have shown inhibition percentages of up to 65.48% with IC50 values in the micromolar range researchgate.net. Beyond NO, the inhibitory effects of these compounds extend to other pro-inflammatory cytokines. Studies on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles found that active compounds could substantially inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.net.
The mechanism for this anti-inflammatory action is partly attributed to the inhibition of cyclooxygenase (COX) enzymes, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Some 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been identified as cyclooxygenase inhibitors, with activity comparable to established drugs like indomethacin.
| Compound | Inflammatory Marker | Inhibition (%) | IC50 |
|---|
In Vivo Anti-inflammatory Models (e.g., Rat Paw Edema Model)
The anti-inflammatory potential of compounds featuring the oxazolo[4,5-b]pyridine core has been substantiated through established in vivo models, most notably the carrageenan-induced rat paw edema test. This model is a standard for the evaluation of acute inflammation and is widely used to screen for new anti-inflammatory agents. creative-biolabs.com The process involves inducing inflammation by injecting carrageenan into the paw of a rat, which leads to measurable edema (swelling). nih.gov The efficacy of a test compound is determined by its ability to reduce this swelling over time compared to a control group.
Research into a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles demonstrated significant in vivo anti-inflammatory activity in this model. nih.gov Several compounds from this series showed pronounced effects, with inhibition of edema reaching over 70% five hours after carrageenan administration. nih.gov For instance, compounds designated as 4g, 4d, 4f, and 4i were particularly effective, showing activity comparable to or better than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov
Similarly, studies on 2-(substituted phenyl)oxazolo[4,5-b]pyridines have also reported good anti-inflammatory and analgesic activity. Some derivatives in this class exhibited potency comparable to established drugs like phenylbutazone and indomethacin, highlighting the therapeutic potential of the oxazolo[4,5-b]pyridine scaffold. nih.gov
| Compound | Chemical Class | % Inhibition of Edema (after 5h) | Reference |
|---|---|---|---|
| 4g | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole | 76.36% | nih.gov |
| 4d | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole | 74.54% | nih.gov |
| 4f | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole | 72.72% | nih.gov |
| 4i | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole | 70.90% | nih.gov |
Modulation of Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-1β, IL-6)
The mechanism behind the anti-inflammatory effects of oxazolo[4,5-b]pyridine derivatives involves the suppression of key pro-inflammatory mediators. These signaling molecules are crucial in the initiation and propagation of the inflammatory cascade. An overproduction of mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is a hallmark of many inflammatory conditions. mdpi.comscielo.br
The same oxazolo[4,5-b]pyridine-2-one derivatives that showed high efficacy in the rat paw edema model were also found to substantially inhibit the production of these pro-inflammatory mediators. nih.gov This dual action of reducing edema and suppressing mediator production suggests a comprehensive anti-inflammatory profile. The ability to lower the levels of cytokines like TNF-α, IL-1β, and IL-6 is therapeutically significant, as these molecules are pivotal in orchestrating the inflammatory response, including the recruitment of immune cells and the induction of fever and pain. nih.govmdpi.com
Targeting NLRP3 Inflammasome Pathway
The NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.gov It is a multi-protein complex that, upon activation by various danger signals, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. nih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, making it a prime target for therapeutic intervention. nih.gov
Recent developments have identified the oxazolo[4,5-b]pyridine scaffold as a promising core for the development of NLRP3 inflammasome inhibitors. A patent application has disclosed a series of oxazolo[4,5-b]pyridine derivatives specifically designed as NLRP3 inhibitors for treating inflammatory diseases. wipo.int This indicates that a key mechanism for the anti-inflammatory activity of this chemical class may be the direct modulation of the NLRP3 inflammasome pathway, thereby blocking the cascade that leads to the release of potent inflammatory cytokines.
Other Pharmacological Activities
Antiparasitic Activity (e.g., against Trypanosoma brucei)
Beyond anti-inflammatory effects, the oxazolo[4,5-b]pyridine scaffold has proven to be a valuable template for developing agents against parasitic diseases. A notable example is its activity against Trypanosoma brucei, the kinetoplastid parasite responsible for Human African Trypanosomiasis, also known as sleeping sickness. nih.govdntb.gov.ua
A structure-activity relationship (SAR) investigation of a class of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, which are derivatives of this compound, identified compounds with potent trypanocidal activity. nih.govrtrn.net One of the most active compounds in the series exhibited a half-maximal inhibitory concentration (IC₅₀) of just 91 nM against the human pathogenic strain T. b. rhodesiense. nih.gov Crucially, this compound also demonstrated high selectivity, being over 700 times less toxic to a mammalian cell line, which is a critical parameter for a viable drug candidate. nih.gov
| Compound Class | Target Organism | Activity (IC₅₀) | Selectivity Index (vs. L6 cells) | Reference |
|---|---|---|---|---|
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide (Compound 5) | Trypanosoma brucei rhodesiense | 91 nM | >700 | nih.gov |
Serotonin Receptor Modulation for Neurological Disorders
The structural framework of pyridyl-fused heterocyclic systems is also relevant in the field of neuroscience. While research on oxazolo[4,5-b]pyridine itself is emerging, studies on the closely related imidazo[4,5-b]pyridine scaffold have shown potent activity at serotonin receptors. For instance, a series of 3H-imidazo[4,5-b]pyridine derivatives were identified as strong 5-HT₆ receptor partial inverse agonists, with a Kᵢ value as low as 6 nM for the lead compound. nih.gov The 5-HT₆ receptor is a target for cognitive disorders and depression. nih.gov The structural similarity between the imidazo[4,5-b]pyridine and oxazolo[4,5-b]pyridine cores suggests that the latter could also be a promising scaffold for developing novel serotonin receptor modulators for the treatment of various neurological and psychiatric disorders.
Enzyme Inhibition (General)
Derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated the ability to inhibit a diverse range of enzymes, underscoring their versatility in medicinal chemistry. This broad activity profile opens avenues for their application in multiple disease areas.
Key enzyme targets inhibited by various oxazolo[4,5-b]pyridine derivatives include:
Glycogen Synthase Kinase-3β (GSK-3β): A series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were identified as potent inhibitors of GSK-3β, an enzyme implicated in inflammation, diabetes, and neurodegenerative diseases. nih.gov
Cyclooxygenase (COX): 2-(Substituted phenyl)oxazolo[4,5-b]pyridines have been reported as COX inhibitors, which is the mechanism of action for many common NSAIDs. nih.gov
Dihydroorotate Dehydrogenase (hDHODH): Oxazolo[4,5-b]pyridine-based triazoles showed efficient inhibition of this enzyme, which is a key target for anticancer drugs as it is involved in pyrimidine biosynthesis necessary for cell proliferation. tandfonline.com
Sirtuin 1 (SIRT1) Activation: In a case of enzyme modulation rather than inhibition, oxazolo[4,5-b]pyridines were discovered as novel small-molecule activators of SIRT1. nih.gov SIRT1 is an NAD⁺-dependent deacetylase that plays a beneficial role in metabolic diseases. nih.gov
| Derivative Class | Enzyme Target | Biological Significance | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | GSK-3β (Inhibition) | Anti-inflammatory, Neuroprotection | nih.gov |
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Cyclooxygenase (Inhibition) | Anti-inflammatory, Analgesic | nih.gov |
| Oxazolo[4,5-b]pyridine-based triazoles | hDHODH (Inhibition) | Anticancer | tandfonline.com |
| Oxazolo[4,5-b]pyridines | SIRT1 (Activation) | Metabolic disorders | nih.gov |
Antioxidant and Anticoagulant Activities
Direct investigations into the antioxidant and anticoagulant properties of the specific compound this compound are not extensively documented in the current scientific literature. However, research on structurally related heterocyclic systems provides some context for potential, yet unproven, activities.
Regarding antioxidant potential, studies have been conducted on the sulfur-containing analogues, the thiazolo[4,5-b]pyridine derivatives. For instance, a series of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives were synthesized and evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro method for assessing antioxidant activity. pensoft.netresearchgate.net This suggests that the broader thiazolo[4,5-b]pyridine scaffold may possess radical scavenging capabilities. However, it is crucial to note that the replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole (B20620) ring, as in this compound, can significantly alter the electronic and physicochemical properties of the molecule, and thus its biological activities. Therefore, the antioxidant activity of this compound remains an area for future investigation.
Target Identification and Validation for this compound
While the antioxidant and anticoagulant activities of this compound are not well-defined, the broader Oxazolo[4,5-b]pyridine scaffold has been the subject of significant investigation in medicinal chemistry, particularly in the fields of oncology and inflammation. These studies have led to the identification and validation of specific molecular targets for derivatives of this heterocyclic system.
One of the prominent targets identified for this class of compounds is human DNA topoisomerase IIα (hTopo IIα) , a critical enzyme in the regulation of DNA topology and a well-established target for anticancer drugs. nih.govresearchgate.netmdpi.com In a study focused on the discovery of novel antitumor agents, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were designed and synthesized. nih.govresearchgate.net Their biological evaluation revealed that certain derivatives were potent inhibitors of hTopo IIα. nih.govresearchgate.net For example, the compound 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (designated as 2i in the study) exhibited significant inhibitory activity against hTopo IIα, with an IC50 value of 2 µM, which was more potent than the reference drug etoposide. nih.gov Molecular docking and dynamic simulations were also employed to understand the mechanism of inhibition, providing further validation of hTopo IIα as a direct target. nih.govresearchgate.net
Another validated target for derivatives of the Oxazolo[4,5-b]pyridine scaffold is Glycogen Synthase Kinase-3β (GSK-3β) , a serine/threonine kinase that plays a crucial role in numerous cellular processes, including inflammation. A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro inhibitory activity against GSK-3β. nih.gov The most potent compound from this series, designated as 4g , demonstrated an IC50 value of 0.19 μM against GSK-3β. nih.gov The inhibition of GSK-3β by these compounds was further linked to a pronounced in vivo anti-inflammatory effect in a rat paw edema model. nih.gov The active compounds were also shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), providing a mechanistic link between GSK-3β inhibition and the observed anti-inflammatory activity. nih.gov
The Oxazolo[4,5-b]pyridine scaffold is also recognized for its potential in the broader field of kinase inhibition . nih.govmdpi.commdpi.comrsc.org Kinases are a large family of enzymes that are key regulators of cell signaling and are frequently dysregulated in diseases such as cancer. The structural characteristics of the Oxazolo[4,5-b]pyridine core make it a "privileged scaffold" in the design of kinase inhibitors. For instance, the related oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine systems have been successfully utilized to develop potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinases (JAKs), and Phosphoinositide 3-Kinases (PI3Ks). nih.govmdpi.commdpi.com This body of research suggests that this compound and its derivatives are promising candidates for the development of targeted therapies against a range of kinases.
| Compound Series | Identified Target | Biological Activity | Key Findings |
| 2-(Substitutedphenyl)oxazolo[4,5-b]pyridines | Human DNA topoisomerase IIα (hTopo IIα) | Anticancer | 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine (2i ) showed an IC50 of 2 µM. nih.gov |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | Glycogen Synthase Kinase-3β (GSK-3β) | Anti-inflammatory | Compound 4g exhibited an IC50 of 0.19 μM. nih.gov |
Future Directions and Translational Research
Development of Novel Therapeutic Agents based on the Oxazolo[4,5-b]pyridin-2-amine Scaffold
The inherent versatility of the this compound core provides a fertile ground for the design and synthesis of novel therapeutic agents. The oxazole (B20620) ring system, containing both oxygen and nitrogen, allows for diverse interactions with various biological targets, including enzymes and receptors. googleapis.comresearchgate.net This flexibility has spurred the exploration of this scaffold for developing new drugs against a range of diseases.
Researchers have been actively synthesizing and evaluating new derivatives with the aim of enhancing their therapeutic efficacy and specificity. For instance, novel 5-aryl substituted this compound derivatives have been synthesized and assessed for their antiproliferative activities, highlighting the ongoing efforts to develop potent anticancer agents from this chemical class. researchgate.netmdpi.comtandfonline.com The structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify the key structural modifications that can lead to improved biological activity. researchgate.net The broad spectrum of pharmacological profiles exhibited by synthetic oxazole-containing molecules, some of which have advanced to preclinical and clinical evaluations, underscores the therapeutic promise of this scaffold. googleapis.comresearchgate.net
Table 1: Investigated Therapeutic Areas for Oxazole Derivatives
| Therapeutic Area | Examples of Investigated Activities |
| Oncology | Antiproliferative |
| Infectious Diseases | Antibacterial, Antimicrobial |
| Neurology | Potential ligands for CNS targets |
| Inflammation | Anti-inflammatory |
Exploration of Combination Therapies with Existing Drugs
To enhance therapeutic outcomes and combat drug resistance, the exploration of combination therapies involving this compound derivatives is a logical and promising future direction. The use of these compounds in conjunction with existing drugs could lead to synergistic effects, allowing for lower doses and potentially reduced side effects.
Clinical Translation Potential of Lead Compounds
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. Several synthetic molecules containing the oxazole scaffold have demonstrated significant therapeutic potential in preclinical studies, with some progressing to clinical evaluation. researchgate.net This indicates a tangible pathway for the clinical translation of promising this compound derivatives.
The journey from a lead compound to a clinically approved drug is, however, fraught with challenges. It requires rigorous preclinical testing, including detailed pharmacological and toxicological profiling, followed by phased clinical trials to establish safety and efficacy in humans. For this compound derivatives identified as lead compounds, the next steps will involve comprehensive in vivo studies in relevant disease models to validate their therapeutic potential and gather the necessary data to support an Investigational New Drug (IND) application.
Advanced Drug Delivery Systems for this compound Derivatives
The efficacy of a therapeutic agent can be significantly enhanced by employing advanced drug delivery systems. These systems can improve drug solubility, stability, and bioavailability, as well as enable targeted delivery to the site of action, thereby minimizing off-target effects.
For this compound derivatives, particularly those developed as anticancer agents, targeted drug delivery strategies hold immense promise. For instance, lysosome-targeted photosensitizers have been developed using pyridine-embedded phenothiazinium dyes, suggesting a potential strategy for delivering this compound derivatives to specific cellular compartments. acs.orgresearchgate.net Furthermore, the use of nanoparticles as carriers for heterocyclic compounds is another area of active research that could be applied to this class of molecules. researchgate.net Future investigations should explore the development of nanoformulations, such as liposomes or polymeric nanoparticles, to improve the therapeutic index of promising this compound derivatives.
Investigation of Resistance Mechanisms and Strategies to Overcome Them (for antimicrobial agents)
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antibiotics with novel mechanisms of action. researchgate.net Oxazole-containing compounds have shown promise as antibacterial agents, making the this compound scaffold a valuable starting point for the discovery of new antibiotics. google.com
A critical aspect of developing new antimicrobial agents is to understand and address the potential for resistance development. Future research should focus on elucidating the mechanisms by which bacteria might develop resistance to this compound derivatives. This could involve identifying the bacterial targets of these compounds and investigating potential resistance-conferring mutations in these targets.
Strategies to overcome resistance could include:
Combination Therapy: Combining an this compound-based antibiotic with an agent that inhibits a resistance mechanism (e.g., a β-lactamase inhibitor).
Development of Resistance-Modulating Agents: Identifying compounds that can restore the activity of an this compound derivative against resistant strains.
Targeting Novel Bacterial Pathways: Designing derivatives that act on essential bacterial processes that are not targeted by existing antibiotics.
A proactive approach to understanding and mitigating resistance will be crucial for the long-term viability of any new antimicrobial agent derived from the this compound scaffold.
Sustainable and Scalable Manufacturing of this compound
The successful clinical translation and commercialization of a new drug are contingent upon the development of a sustainable and scalable manufacturing process. For this compound and its derivatives, this involves optimizing the synthetic routes to ensure they are efficient, cost-effective, and environmentally friendly.
Recent advances in synthetic organic chemistry, including the development of "green" and sustainable methodologies, are highly relevant to the manufacturing of these compounds. nih.govmdpi.com The van Leusen oxazole synthesis, for example, is a well-established method for constructing the oxazole ring and has been utilized in the synthesis of various oxazole-containing molecules. nih.govmdpi.com Future efforts in process development should focus on:
Improving reaction yields and reducing the number of synthetic steps.
Utilizing safer and more environmentally benign reagents and solvents.
Developing scalable purification methods.
By incorporating principles of green chemistry into the manufacturing process, the environmental impact can be minimized, and the economic viability of producing these potentially life-saving compounds can be ensured.
Q & A
Q. What are the recommended synthetic routes for preparing Oxazolo[4,5-b]pyridin-2-amine derivatives?
A one-pot acid-catalyzed silica-supported method is efficient for synthesizing substituted Oxazolo[4,5-b]pyridines. For example, 2-(substituted phenyl)oxazolo[4,5-b]pyridines can be synthesized using 2-amino-3-hydroxypyridine and substituted benzoic acids with HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature. Reaction progress is monitored via TLC (n-hexane/EtOAc, 2:1), and products are purified by recrystallization from acetonitrile .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Comprehensive characterization requires:
- IR spectroscopy to confirm functional groups (e.g., C=O, N-H stretches).
- ¹H/¹³C NMR to verify regioselectivity and substituent positions.
- HRMS to validate molecular weights and elemental compositions. For example, 2-(4-chlorophenyl)oxazolo[4,5-b]pyridine (CAS 40926-66-7) was confirmed using these methods, with NMR data showing distinct aromatic proton environments .
Q. How can researchers screen the biological activity of this compound derivatives?
Initial screening should focus on kinase inhibition assays (e.g., AKT, GSK-3β) due to structural similarities to imidazo[4,5-b]pyridine-based inhibitors like ARQ 092. Use in vitro kinase assays with recombinant proteins and ATP-competitive substrates. For anti-inflammatory potential, measure TNF-α or IL-6 suppression in cell models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring (position 4) to enhance AKT binding affinity.
- Replace the oxazole ring with imidazole (as in ARQ 092) to improve allosteric inhibition.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with AKT’s PH domain .
Q. What strategies resolve low yields in this compound synthesis?
- Optimize catalyst loading (e.g., 5–10 mol% HClO₄/SiO₂) and reaction time (8–12 hours).
- Use microwave-assisted synthesis to reduce side reactions.
- Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) before cyclization .
Q. How do computational methods aid in designing this compound-based PROTACs?
- Perform molecular dynamics simulations to assess ternary complex formation between Oxazolo derivatives, AKT, and E3 ligases (e.g., VHL).
- Calculate binding free energies (MM-PBSA) to prioritize candidates.
- Validate degradation efficiency in cell lines using Western blotting for AKT levels .
Q. How should researchers address contradictions in biological assay data?
- Replicate assays under standardized conditions (e.g., ATP concentration, cell passage number).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
- Investigate off-target effects via kinome-wide profiling .
Q. What considerations are critical for in vivo testing of this compound derivatives?
- Assess pharmacokinetics (oral bioavailability, half-life) in rodent models.
- Monitor toxicity via liver/kidney function tests and histopathology.
- Compare efficacy to clinical-stage inhibitors (e.g., MK-2206) in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
